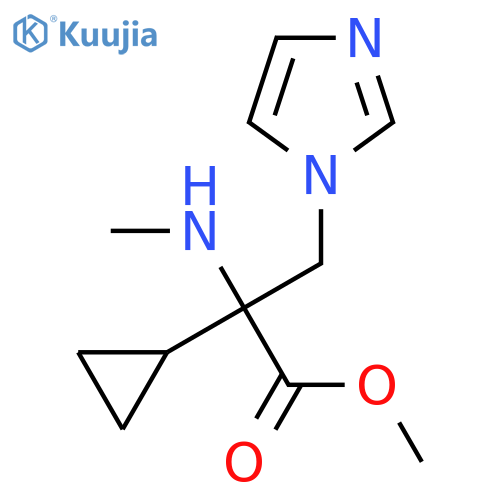

Cas no 1343784-02-0 (methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate)

1343784-02-0 structure

商品名:methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate

- AKOS013235522

- EN300-1140172

- CS-0346996

- 1343784-02-0

-

- インチ: 1S/C11H17N3O2/c1-12-11(9-3-4-9,10(15)16-2)7-14-6-5-13-8-14/h5-6,8-9,12H,3-4,7H2,1-2H3

- InChIKey: PETHXTRCHUXHBN-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(CN1C=NC=C1)(C1CC1)NC)=O

計算された属性

- せいみつぶんしりょう: 223.132076794g/mol

- どういたいしつりょう: 223.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 56.2Ų

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1140172-0.05g |

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |

1343784-02-0 | 95% | 0.05g |

$948.0 | 2023-10-26 | |

| Enamine | EN300-1140172-5.0g |

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |

1343784-02-0 | 5g |

$3894.0 | 2023-06-09 | ||

| Enamine | EN300-1140172-10.0g |

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |

1343784-02-0 | 10g |

$5774.0 | 2023-06-09 | ||

| Enamine | EN300-1140172-0.1g |

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |

1343784-02-0 | 95% | 0.1g |

$993.0 | 2023-10-26 | |

| Enamine | EN300-1140172-0.5g |

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |

1343784-02-0 | 95% | 0.5g |

$1084.0 | 2023-10-26 | |

| Enamine | EN300-1140172-0.25g |

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |

1343784-02-0 | 95% | 0.25g |

$1038.0 | 2023-10-26 | |

| Enamine | EN300-1140172-10g |

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |

1343784-02-0 | 95% | 10g |

$4852.0 | 2023-10-26 | |

| Enamine | EN300-1140172-5g |

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |

1343784-02-0 | 95% | 5g |

$3273.0 | 2023-10-26 | |

| Enamine | EN300-1140172-1g |

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |

1343784-02-0 | 95% | 1g |

$1129.0 | 2023-10-26 | |

| Enamine | EN300-1140172-1.0g |

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |

1343784-02-0 | 1g |

$1343.0 | 2023-06-09 |

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

1343784-02-0 (methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate) 関連製品

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2039-76-1(3-Acetylphenanthrene)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬